Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers
Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and applications of diisopropyl oxalate (B1200264) as a versatile intermediate in organic synthesis and drug development.
Introduction
Diisopropyl oxalate, with the CAS number 615-81-6, is a diester of isopropanol (B130326) and oxalic acid. It is a colorless liquid at room temperature and sees significant use as a reagent and intermediate in various chemical industries.[1] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of its properties and reactivity is crucial for its effective application. This guide provides a comprehensive overview of diisopropyl oxalate, focusing on its physicochemical data, synthesis protocols, safety information, and its role as a building block in the synthesis of more complex molecules.
Chemical and Physical Properties
A summary of the key physical and chemical properties of diisopropyl oxalate is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -30 °C | [1] |
| Boiling Point | 190 - 199.6 °C at 760 mmHg | [1][3] |
| Density | 1.002 - 1.034 g/cm³ | [1][] |
| Flash Point | 75.3 °C | [1] |
| Vapor Pressure | 0.339 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Refractive Index | 1.4100 - 1.419 | [1][] |
| InChI | InChI=1S/C8H₁₄O₄/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 | [3] |
| InChIKey | ITHNIFCFNUZYLQ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)OC(=O)C(=O)OC(C)C | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of diisopropyl oxalate.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 5.13 (hept, J= 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H) | [1] |
| ¹³C NMR | (100 MHz, CDCl₃) δ 157.96, 71.44, 21.63 | [1] |
| IR | Data available on PubChem and NIST WebBook | [3][6] |
| Mass Spec | GC-MS data available on PubChem | [3] |
Synthesis and Experimental Protocols
Diisopropyl oxalate is typically synthesized via the esterification of oxalic acid with isopropyl alcohol. A detailed experimental protocol is provided below.
Synthesis of Diisopropyl Oxalate from Oxalic Acid and Isopropyl Alcohol
This procedure involves a classic Fischer esterification reaction, utilizing an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
Oxalic acid
-
Isopropyl alcohol
-
p-toluenesulfonic acid monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
Procedure:
-
In a suitable laboratory reactor, add oxalic acid to isopropyl alcohol with stirring until a clear solution is formed.[1]
-
Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.[1]
-
Heat the reaction mixture to reflux and stir for 24 hours.[1] The water generated during the reaction is continuously removed using a Dean-Stark trap.[1]
-
After 24 hours, cool the reaction mixture to room temperature.[1]
-
Neutralize the mixture with saturated aqueous NaHCO₃.[1]
-
Perform a liquid-liquid extraction using toluene and water.[1]
-
Combine the organic phases and wash with a saturated aqueous NaCl solution.[1]
-
Separate the organic phase and remove the solvent under reduced pressure.[1]
-
Purify the crude product by distillation under high vacuum to yield diisopropyl oxalate as a colorless oil.[1]
Applications in Synthesis and Drug Development
Diisopropyl oxalate is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical, agrochemical, and adhesives/coatings industries.[1] In the context of drug development, it serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that are often the core scaffolds of active pharmaceutical ingredients (APIs). While there is no evidence to suggest that diisopropyl oxalate has direct biological activity or interacts with signaling pathways, its role as a precursor is significant.
The reactivity of the ester groups in diisopropyl oxalate allows for various chemical transformations. For instance, it can undergo condensation reactions with nucleophiles to form heterocyclic rings. This is a common strategy in the synthesis of certain classes of drugs.
Safety and Handling
Diisopropyl oxalate is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3]
GHS Hazard Statements:
-
H227: Combustible liquid[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Measures:
-
Handle in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3]
-
Avoid contact with skin and eyes.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.[1]
Conclusion
Diisopropyl oxalate is a commercially important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its applications in the pharmaceutical and other industries are primarily as a building block for more complex molecules. For researchers in drug development, diisopropyl oxalate represents a versatile starting material for the synthesis of novel compounds. A clear understanding of its characteristics and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.
References
- 1. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]
- 2. Diisopropyl oxalate (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Diisopropyl oxalate | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Dipropyl oxalate [webbook.nist.gov]
